molecular formula C15H12Cl2O2 B7959957 Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate CAS No. 1820685-84-4

Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate

Cat. No.: B7959957
CAS No.: 1820685-84-4
M. Wt: 295.2 g/mol
InChI Key: WYCMWDKJWLQAFH-UHFFFAOYSA-N
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Description

Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate typically involves the esterification of 2-[3-(3,5-dichlorophenyl)phenyl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester to an alcohol.

    Substitution: Electrophilic reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are used under controlled conditions.

Major Products Formed

    Hydrolysis: 2-[3-(3,5-dichlorophenyl)phenyl]acetic acid and methanol.

    Reduction: 2-[3-(3,5-dichlorophenyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic esters with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate depends on its specific application. In general, the ester group can undergo hydrolysis in biological systems to release the corresponding carboxylic acid, which may interact with various molecular targets. The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules.

Comparison with Similar Compounds

Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate can be compared with other similar compounds such as:

    Methyl 2-[3-(4-chlorophenyl)phenyl]acetate: Similar structure but with a single chlorine substitution, which may affect its reactivity and biological activity.

    Methyl 2-[3-(3,5-dimethylphenyl)phenyl]acetate: Substitution with methyl groups instead of chlorine, leading to different chemical and physical properties.

    Methyl 2-[3-(3,5-difluorophenyl)phenyl]acetate: Fluorine substitution can significantly alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-19-15(18)6-10-3-2-4-11(5-10)12-7-13(16)9-14(17)8-12/h2-5,7-9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCMWDKJWLQAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185770
Record name [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820685-84-4
Record name [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820685-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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